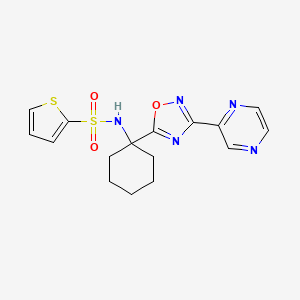

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide

Description

N-(1-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazine-linked 1,2,4-oxadiazole core, a cyclohexyl substituent, and a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name |

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c22-26(23,13-5-4-10-25-13)21-16(6-2-1-3-7-16)15-19-14(20-24-15)12-11-17-8-9-18-12/h4-5,8-11,21H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEFIODMWLKPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The pyrazine and oxadiazole rings are often synthesized through cyclization reactions involving appropriate precursors. The cyclohexyl group is introduced via alkylation or acylation reactions, and the thiophene-2-sulfonamide moiety is attached through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C18H19N5O2S

- Molecular Weight : 367.44 g/mol

- CAS Number : 1421584-01-1

The structure features a thiophene ring, an oxadiazole moiety, and a cyclohexyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide exhibit significant antimicrobial effects. For instance:

- A study showed that derivatives of sulfonamides demonstrated effective antifungal activity against strains of Candida and other pathogens, with some compounds outperforming traditional antifungals like fluconazole .

Anticancer Potential

Sulfonamide derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. In particular:

- Compounds related to this structure showed promising results in reducing cell viability in cancer cells at concentrations above 10 µM.

Case Study 1: Antifungal Efficacy

In a comparative study assessing antifungal activities of various sulfonamide derivatives:

- The synthesized compounds were tested against clinical isolates of Candida albicans, yielding minimum inhibitory concentrations (MICs) lower than those observed for established antifungal agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of similar sulfonamide derivatives:

Mechanism of Action

The mechanism of action of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s heterocyclic structures allow it to bind selectively to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its cyclohexyl-oxadiazole-thiophene-sulfonamide architecture. Below is a comparative analysis with structurally related molecules from the evidence:

*Estimated based on structural similarity.

Research and Development Challenges

- Synthesis Complexity : Multi-step routes (evidenced in Analog 3) result in low final yields (~31%), complicating large-scale production .

- Safety Profiling : Analog 2’s toxicity profile underscores the need for rigorous hazard assessment, particularly for sulfonamide derivatives .

- Structural Optimization : Substituting the cyclohexyl group with smaller rings (e.g., piperidinyl in Analog 2) could balance steric effects and bioavailability .

Biological Activity

N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazinyl moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the thiophene and sulfonamide groups further enhances its pharmacological potential.

Antimicrobial Activity

Recent studies indicate that compounds containing the pyrazin-2-yl and oxadiazol-5-yl groups exhibit significant antimicrobial properties. For instance, derivatives of pyrazinyl oxadiazoles have shown effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazin-2-yl oxadiazole derivative | Mtb H37Rv | 25–50 | |

| N-(1-(3-pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl thiophene derivative | Staphylococcus aureus | 30 |

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. Notably, compounds with similar structures showed promising results against hepatocellular carcinoma (HepG2) with IC50 values ranging from 1.37 to 2.09 μM .

Table 2: Antitumor Activity Against HepG2 Cell Lines

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| Compound A (similar structure) | 1.37 ± 0.15 | |

| Compound B (similar structure) | 1.93 ± 0.08 |

The biological activity of N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.

- Interference with DNA Synthesis : The oxadiazole ring may interact with DNA or RNA synthesis pathways.

- Apoptosis Induction : Studies suggest that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of pyrazinyl oxadiazole derivatives against Mtb demonstrated that certain modifications enhance activity significantly compared to standard treatments .

- Anticancer Research : Research involving a series of thiophene derivatives indicated that the introduction of the pyrazinyl oxadiazole moiety significantly improved anticancer activity against HepG2 cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Cyclohexyl Intermediate : Cyclohexane derivatives are functionalized via nucleophilic substitution or condensation reactions, often using cyclohexylamine precursors.

- Oxadiazole Formation : The 1,2,4-oxadiazol-5-yl moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .

- Sulfonamide Coupling : Thiophene-2-sulfonamide is introduced via nucleophilic aromatic substitution or coupling agents like EDCI/HOBt.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (propan-2-ol) ensures purity .

Q. How is structural characterization and purity validation performed for this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazine and thiophene ring substitution patterns). IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Mass spectrometry (ESI-TOF) verifies molecular weight .

- Elemental Analysis : Carbon/hydrogen/nitrogen/sulfur (CHNS) analysis validates empirical formula .

Q. What are the recommended storage conditions and handling protocols for this sulfonamide derivative?

- Methodological Answer :

- Storage : Desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the oxadiazole ring.

- Safety : Use PPE (gloves, goggles) due to potential sulfonamide sensitization. Avoid aqueous acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software optimizes geometry at the B3LYP/6-31G(d) level. HOMO-LUMO analysis predicts electrophilic/nucleophilic sites (e.g., pyrazine N-atoms) .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes with sulfonamide-binding pockets).

- Solvent Effects : PCM models evaluate solvation energy shifts in polar vs. nonpolar solvents .

Q. What experimental strategies optimize the cyclization step during oxadiazole ring synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (ZnCl₂, FeCl₃) or bases (NaH, K₂CO₃) to enhance cyclization efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield by 15–20% .

- Byproduct Mitigation : TLC monitoring identifies intermediates; quenching with ice-water minimizes side reactions .

Q. How does the pyrazinyl group influence pharmacokinetic properties in preclinical models?

- Methodological Answer :

- LogP Measurement : Shake-flask method quantifies lipophilicity; pyrazine increases solubility in polar solvents but may reduce membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (rat/human) to assess CYP450-mediated oxidation of the pyrazine ring.

- Plasma Protein Binding : Equilibrium dialysis evaluates binding affinity (e.g., >90% binding reduces free drug availability) .

Q. What methodologies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Curves : IC₅₀/EC₅₀ values (via MTT or luminescence assays) clarify potency discrepancies across studies.

- Tautomerism Analysis : ¹H NMR in DMSO-d₆ vs. CDCl₃ identifies thione-thiol equilibria, which may alter binding affinity .

- Counter-Screen Assays : Test against off-target receptors (e.g., carbonic anhydrase isoforms) to confirm selectivity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.